Fmoc-D-Asp-OH
Overview
Description
Fmoc-D-Asp-OH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is a white crystalline powder and serves as a building block for the synthesis of peptides containing the D-Asp-Gly motif .
It is used in Fmoc solid-phase peptide synthesis . The synthesis process involves the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) .
Molecular Structure Analysis
The molecular formula of Fmoc-D-Asp-OH is C19H17NO6 . Its molecular weight is 355.34 . The structure of Fmoc-D-Asp(OtBu)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is an aromatic amine-protecting group .Chemical Reactions Analysis
Fmoc-D-Asp(OtBu)-OH is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . The bulky OMpe protecting group reduces aspartimide formation during Fmoc SPPS as compared to OtBu .Physical And Chemical Properties Analysis
Fmoc-D-Asp(OtBu)-OH appears as a white to slight yellow to beige powder . It has a melting point of 146-151 °C . The product is soluble in N,N-dimethylformamide (DMF) .Scientific Research Applications
Fmoc-D-Asp-OH is utilized in solid phase peptide synthesis, where it helps to minimize base-catalyzed aspartimide formation, a common problem in peptide synthesis (Karlström & Undén, 1996).
It is used in the formation of nanofibril hydrogels in cell culture applications. These hydrogels support cell viability and growth, mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015).
Fmoc-D-Asp-OH derivatives have been developed to address aspartimide formation in peptide synthesis, improving the homogeneity of aspartyl-containing peptides (Behrendt et al., 2015).
It is used in capillary zone electrophoresis for enantioseparation, demonstrating its utility in analytical chemistry (Hong-li, 2005).
Research has focused on various Asp β-carboxy protecting groups, including Fmoc-D-Asp-OH derivatives, to solve the aspartimide problem in Fmoc-based solid phase peptide synthesis (SPPS) (Mergler et al., 2003).
Fmoc-D-Asp-OH is used in the formation of minimalistic dipeptide hydrogels. These hydrogels exhibit unique properties like low critical gelation concentration and support cell growth, demonstrating potential for biomedical applications (Chakraborty et al., 2020).
It is involved in the synthesis of photocaged peptides, useful in the study of dynamic biological processes (Tang et al., 2015).
Fmoc-D-Asp-OH is used in the on-resin cyclization of peptides, demonstrating its utility in the synthesis of complex peptide structures (Marlowe, 1993).
It has been incorporated into stable supramolecular hydrogels, which have potential applications in materials science and biomedical fields (Adhikari & Banerjee, 2011).
Research has explored the self-assembled structures formed by Fmoc-D-Asp-OH, contributing to the design of novel nanoarchitectures for various applications in material chemistry and bioscience (Gour et al., 2021).
Safety And Hazards
Fmoc-D-Asp-OH is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Relevant Papers The paper “Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis” discusses the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) . Another paper “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426525 | |
Record name | Fmoc-D-Asp-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asp-OH | |
CAS RN |
136083-57-3 | |
Record name | Fmoc-D-Asp-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136083-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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